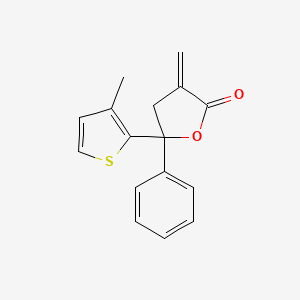
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes These compounds are characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylidene Group: This step may involve the use of reagents like methylene iodide in the presence of a base.
Attachment of the Thiophene and Phenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the oxolane ring or the methylidene group.
Substitution: Substitution reactions may occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or alkanes.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or polymers.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 3-Methylidene-5-(2-thienyl)-5-phenyloxolan-2-one
- 3-Methylidene-5-(3-thienyl)-5-phenyloxolan-2-one
Uniqueness
The presence of the 3-methylthiophen-2-yl group distinguishes 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one from its analogs. This unique structural feature may confer distinct chemical and biological properties.
属性
CAS 编号 |
71741-90-7 |
|---|---|
分子式 |
C16H14O2S |
分子量 |
270.3 g/mol |
IUPAC 名称 |
3-methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-11-8-9-19-14(11)16(10-12(2)15(17)18-16)13-6-4-3-5-7-13/h3-9H,2,10H2,1H3 |
InChI 键 |
CYQPQXAYUPSVNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C2(CC(=C)C(=O)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


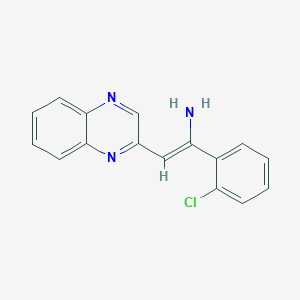
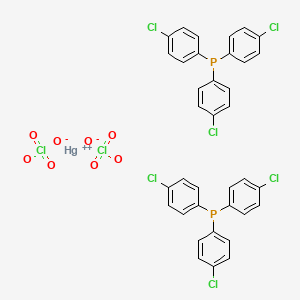
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
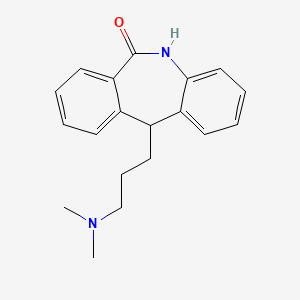

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
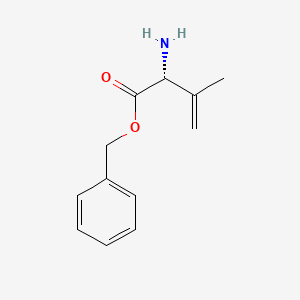
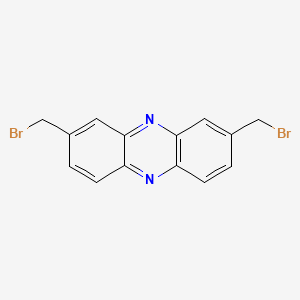

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)


![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
